E3 Ligase Ligand-linker Conjugate 88
Description
Evolution of Targeted Protein Degradation Modalities
The concept of degrading cellular components is not new; the discovery of autophagy, or "self-eating," dates back to the 1960s. protein-degradation.org The understanding of a more selective, non-lysosomal protein degradation pathway began to take shape around 1980 with the discovery of the ubiquitin-proteasome system. protein-degradation.org In this system, proteins are marked for destruction with a polypeptide tag called ubiquitin, a process carried out by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. nih.gov The discovery that the UPS could be co-opted for therapeutic purposes was a major breakthrough.
The first iteration of molecules designed to hijack this system, Proteolysis-Targeting Chimeras (PROTACs), were developed in 2001 and were initially peptide-based. nih.govyoutube.com While they proved the concept, their therapeutic potential was limited by poor cell permeability and stability. A significant leap forward was the development of small-molecule PROTACs. nih.gov This evolution was spurred by the discovery of small molecules that could bind to E3 ligases, such as the ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN). nih.govresearchgate.net This advancement has led to a variety of TPD technologies beyond PROTACs, including molecular glues, lysosome-targeting chimeras (LYTACs), and autophagy-targeting chimeras (AUTACs), each expanding the horizon of targeted degradation. nih.govnjbio.com
Conceptual Framework of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity. nih.govrsc.org They are comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase, and a chemical linker that connects the two. youtube.comnih.gov
The mechanism of action is catalytic and can be broken down into the following steps:
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase inside the cell, forming a POI-PROTAC-E3 ligase ternary complex. nih.govnih.gov
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin from the E2 enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the POI. nih.govresearchgate.net
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that acts as the cell's primary protein degradation machinery. wikipedia.orgresearchgate.net The proteasome unfolds and degrades the tagged protein into small peptides.
Recycling: After the POI is degraded, the PROTAC molecule is released and can go on to recruit another POI molecule, thus acting catalytically. njbio.com
This event-driven mechanism allows PROTACs to be effective at very low concentrations and offers a way to target proteins previously considered "undruggable" by conventional small molecule inhibitors. njbio.comrsc.org
Defining the E3 Ligase Ligand-linker Conjugate in PROTAC Architecture
The E3 ligase ligand-linker conjugate is a pre-formed molecular scaffold that constitutes one half of a PROTAC molecule. glpbio.com It consists of a high-affinity ligand for a specific E3 ligase covalently attached to a chemical linker. medchemexpress.com This conjugate serves as a versatile building block for the synthesis of PROTACs. Researchers can synthesize a variety of PROTACs by chemically coupling different POI ligands to a common E3 ligase ligand-linker conjugate.
The choice of both the E3 ligase ligand and the linker is critical for the efficacy of the final PROTAC. nih.gov
E3 Ligase Ligand: There are over 600 E3 ligases in humans, but only a handful have been successfully hijacked for TPD. nih.govwikipedia.org The most commonly used include Cereblon (CRBN), von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and cellular inhibitor of apoptosis protein (cIAP1). nih.gov The selection of the E3 ligase can influence the target degradation efficiency and tissue selectivity.
Linker: The linker is not just a simple spacer; its length, composition, and attachment points to the two ligands significantly impact the stability and orientation of the ternary complex. nih.gov The properties of the linker influence the physicochemical characteristics of the PROTAC, such as solubility and cell permeability. nih.gov Common linkers include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and alkyl/ether structures.
The modular nature of using E3 ligase ligand-linker conjugates accelerates the discovery and optimization of new PROTACs.
Table 1: Common E3 Ligase Ligands Used in PROTACs This table is interactive. You can sort the data by clicking on the column headers.
| E3 Ligase Ligand | E3 Ligase Recruited | Representative PROTACs |
| Thalidomide (B1683933)/Pomalidomide (B1683931) Analogs | Cereblon (CRBN) | dBET1, ARV-825 |
| (S,R,S)-AHPC/(VH032) Analogs | von Hippel-Lindau (VHL) | MZ1, ARV-771 |
| Nutlin Analogs | MDM2 | Nutlin-based PROTACs |
| Bestatin (B1682670)/LCL161 Analogs | cIAP1 | SNIPERs |
Data sourced from multiple research articles and reviews. nih.govglpbio.com
Table 2: Representative Linker Types in PROTACs This table is interactive. You can sort the data by clicking on the column headers.
| Linker Type | Common Composition | Key Properties |
| PEG Linkers | Repetitive ethylene (B1197577) glycol units | Enhances solubility and flexibility |
| Alkyl Chains | Saturated hydrocarbon chains | Provides rigidity and defined length |
| Alkyl/Ether | Combination of alkyl and ether moieties | Offers a balance of flexibility and stability |
| Click Chemistry Linkers | Contain azide (B81097) or alkyne groups | Allows for efficient and specific conjugation reactions |
Data compiled from general knowledge in the field of PROTAC design. medchemexpress.com
Significance of E3 Ligase Ligand-linker Conjugate-Based PROTACs in Chemical Biology Research
The development of PROTACs, facilitated by the use of E3 ligase ligand-linker conjugates, has had a profound impact on chemical biology and drug discovery. nih.gov This technology provides a powerful tool to study protein function by allowing for the acute and reversible depletion of a target protein, offering an alternative to genetic methods like RNA interference or CRISPR. nih.gov
The key advantages and significance include:
Targeting the "Undruggable" Proteome: Approximately 80% of the human proteome is considered "undruggable" by traditional small molecule inhibitors because they may lack a well-defined active site. njbio.com PROTACs only require a binding site and not necessarily an active site, vastly expanding the range of potential therapeutic targets. wikipedia.org
Overcoming Drug Resistance: Drug resistance often arises from mutations in the target protein that prevent an inhibitor from binding effectively. rsc.org Since PROTACs can often tolerate some mutations in the binding site and still form a productive ternary complex, they have the potential to overcome certain forms of acquired resistance. youtube.com
Catalytic Action and Potency: Because PROTACs are recycled after inducing degradation, they can act catalytically, leading to high potency at substoichiometric concentrations. njbio.comrsc.org This could translate to lower required clinical doses and a more sustained pharmacodynamic effect. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C18H22N4O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[5-(4-aminopiperidin-1-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H22N4O3/c19-12-5-7-21(8-6-12)13-2-1-11-10-22(18(25)14(11)9-13)15-3-4-16(23)20-17(15)24/h1-2,9,12,15H,3-8,10,19H2,(H,20,23,24) |
InChI Key |
JZNXDRCANQHAFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N4CCC(CC4)N |
Origin of Product |
United States |
Molecular Design Principles of E3 Ligase Ligand Linker Conjugates
Modular Composition of E3 Ligase Ligand-linker Conjugates
E3 ligase ligand-linker conjugates, as part of a larger PROTAC molecule, possess a modular architecture. frontiersin.orgbroadpharm.comexplorationpub.com A complete PROTAC consists of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties. nih.govbroadpharm.comfrontiersin.org The E3 ligase ligand-linker conjugate itself comprises the E3 ligase-binding moiety and the linker, which can be synthesized and later attached to a warhead targeting a specific protein. medchemexpress.com This modularity allows for the systematic optimization of each component to fine-tune the degradation activity. explorationpub.com
The E3 ubiquitin ligase binding moiety, or anchor, is responsible for recruiting an E3 ligase to the target protein. broadpharm.comfrontiersin.org While the human genome encodes over 600 E3 ligases, only a handful have been successfully exploited for PROTAC design due to the limited availability of well-characterized small molecule ligands. frontiersin.orgbldpharm.com The most commonly used E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL). frontiersin.orgnih.govsigmaaldrich.com Other E3 ligases that have been targeted include the mouse double minute 2 homolog (MDM2) and inhibitors of apoptosis proteins (IAPs). frontiersin.orgfrontiersin.orgnih.gov
The choice of E3 ligase can be critical, as their expression levels can vary between different tissues and cell types, offering a potential avenue for achieving tissue-selective protein degradation. bldpharm.com Ligands for these E3 ligases are often derived from known drugs or chemical probes. For instance, thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide (B1683929), are well-established ligands for CRBN. frontiersin.orgtargetmol.com Similarly, ligands for VHL have been developed from the HIF-1α peptide that naturally binds to it. nih.govnih.gov
Table 1: Common E3 Ubiquitin Ligases and their Corresponding Ligands in PROTAC Design
| E3 Ubiquitin Ligase | Common Ligands |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide |
| von Hippel-Lindau (VHL) | Derivatives of the HIF-1α peptide |
| MDM2 | Nutlin, Idasanutlin |
| IAPs | Bestatin (B1682670), LCL161 |
Commonly used linkers are composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or a combination of both. nih.govbroadpharm.com The composition and length of the linker must be carefully optimized for each specific PROTAC. explorationpub.com The attachment point of the linker to the E3 ligase ligand is also a critical consideration, as it can affect the ligand's binding affinity and the orientation of the recruited E3 ligase relative to the target protein. frontiersin.orgexplorationpub.com
Rational Design of Linker Length and Composition for E3 Ligase Ligand-linker Conjugate Optimization
The rational design of the linker is a key step in optimizing the efficacy of an E3 ligase ligand-linker conjugate within a PROTAC. explorationpub.com The length of the linker is a critical parameter; a linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to the E3 ligase and the target protein, while an overly long linker may result in an unstable ternary complex that is not conducive to efficient ubiquitination. explorationpub.com
The composition of the linker also has a significant impact on the properties of the PROTAC. For example, incorporating PEG units can increase the solubility of the molecule in aqueous media. broadpharm.com The rigidity and chemical nature of the linker can influence the conformational flexibility of the PROTAC, which in turn affects the dynamics of ternary complex formation. explorationpub.com The optimization of linker length and composition is often an empirical process that involves the synthesis and evaluation of a library of PROTACs with varying linkers.
Recent strategies in linker design have explored the incorporation of photo-switchable elements, such as azobenzenes, which allow for optical control of PROTAC activity. Additionally, "click chemistry" reactions are often employed to facilitate the rapid and efficient synthesis of PROTAC libraries with diverse linkers. nih.gov
Impact of E3 Ligase Ligand-linker Conjugate Design on Ternary Complex Formation Dynamics
The primary function of a PROTAC is to induce the formation of a stable ternary complex consisting of the target protein, the PROTAC, and the E3 ligase. broadpharm.comnih.govacs.org The design of the E3 ligase ligand-linker conjugate has a profound impact on the dynamics and stability of this complex. nih.govacs.orgelifesciences.org The formation of a stable ternary complex is a critical, though not always sufficient, step for subsequent ubiquitination and degradation of the target protein. elifesciences.org
The concept of "cooperativity" is important in this context. Positive cooperativity occurs when the binding of the PROTAC to one protein enhances its binding to the other, leading to a more stable ternary complex. The linker's length and flexibility are key determinants of the cooperativity of ternary complex formation. acs.org Molecular dynamics simulations are increasingly being used to study the behavior and stability of these ternary complexes, providing insights that can guide the rational design of linkers. acs.orgacs.orgnih.gov
Considerations for E3 Ligase Ligand-linker Conjugate Selectivity and Potency
The selectivity and potency of a PROTAC are influenced by all of its components, including the E3 ligase ligand-linker conjugate. explorationpub.comnih.govsigmaaldrich.com The choice of the E3 ligase ligand can contribute to selectivity, as the expression of E3 ligases can be tissue-specific. bldpharm.com
The linker can also play a role in determining the selectivity profile of a PROTAC. explorationpub.com Even with the same E3 ligase ligand and warhead, different linkers can lead to different degradation selectivities. This is because the linker influences the conformation of the ternary complex, which can affect which proteins are presented for ubiquitination. explorationpub.com
Mechanistic Elucidation of E3 Ligase Ligand Linker Conjugate Function in Targeted Protein Degradation
Engagement of the Ubiquitin-Proteasome System by E3 Ligase Ligand-linker Conjugate 88
Information regarding the specific interaction of this conjugate with the ubiquitin-proteasome system is not available.
Ternary Complex Formation: A Critical Determinant of this compound Efficacy
There are no public data or research findings on the formation or characteristics of a ternary complex involving this specific conjugate.
Ubiquitination Catalysis Facilitated by this compound
Details on how this conjugate facilitates ubiquitination catalysis are absent from the public scientific literature.
Proteasomal Processing of Ubiquitinated Substrates Induced by this compound
No information is available on the proteasomal processing of substrates ubiquitinated via this specific conjugate.
Catalytic Nature of this compound Activity
The catalytic activity of this specific conjugate has not been described in the available literature.
Due to the lack of specific data for "this compound," including any detailed research findings or data suitable for tables, the requested article cannot be constructed.
Compound List
As no specific data for "this compound" was found, a table of mentioned compounds cannot be generated.
E3 Ubiquitin Ligase Recruitment Strategies Via E3 Ligase Ligand Linker Conjugates
Prominent E3 Ubiquitin Ligases Utilized in E3 Ligase Ligand-linker Conjugate Design
The majority of PROTACs developed so far recruit one of a few well-characterized E3 ligases, primarily due to the availability of high-affinity, small-molecule ligands for these proteins. nih.govnih.gov The most commonly exploited E3 ligases include Cereblon (CRBN), Von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and the inhibitor of apoptosis proteins (IAP). sigmaaldrich.comnih.gov
Cereblon (CRBN) is a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.org The discovery that immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs bind directly to CRBN was a pivotal moment for the field of targeted protein degradation. frontiersin.orgnih.gov This binding event remodulates the substrate specificity of the CRL4^CRBN^ complex, enabling the recruitment and subsequent degradation of neosubstrates. frontiersin.org
CRBN has become one of the most popular choices for PROTAC design, with ligands derived from thalidomide, pomalidomide (B1683931), and lenalidomide (B1683929) being widely used. nih.govyoutube.com These glutarimide-based ligands are well-characterized, possess favorable physicochemical properties, and have multiple potential attachment points for linkers, which is crucial for optimizing PROTAC activity. frontiersin.orgyoutube.com To date, CRBN-recruiting PROTACs have been successfully developed to degrade a wide array of proteins implicated in various diseases, including cancer, immune disorders, and neurodegenerative conditions. frontiersin.orgnih.gov
Table 1: Examples of CRBN Ligands and a Corresponding PROTAC This table is interactive. You can sort and filter the data.
| Compound Name | Type | Target E3 Ligase | Notes |
|---|---|---|---|
| Thalidomide | Ligand | CRBN | One of the first discovered IMiDs that binds to CRBN. nih.gov |
| Pomalidomide | Ligand | CRBN | An analog of thalidomide with improved potency. youtube.com |
| Lenalidomide | Ligand | CRBN | Another thalidomide analog used in PROTAC design. youtube.com |
| Compound 14a | PROTAC | CRBN/VHL | A hetero-PROTAC designed to induce degradation of CRBN and VHL. nih.gov |
The Von Hippel-Lindau (VHL) tumor suppressor protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex. nih.gov This complex is a key regulator of the cellular response to hypoxia by targeting the alpha-subunits of the hypoxia-inducible factor (HIF-1α) for degradation. nih.govnih.gov The development of small-molecule inhibitors that disrupt the VHL/HIF-1α protein-protein interaction has provided a valuable source of ligands for VHL-based PROTACs. nih.gov
VHL is another extensively used E3 ligase in PROTAC technology, in part due to its widespread expression across different tissues. nih.gov The availability of potent, non-peptidic VHL ligands has facilitated the rapid development of VHL-recruiting PROTACs. tandfonline.com Structure-guided design has been instrumental in optimizing these ligands and the resulting PROTACs, leading to molecules with high potency and selectivity. tandfonline.comresearchgate.net
Table 2: Examples of VHL Ligands and a Corresponding PROTAC This table is interactive. You can sort and filter the data.
| Compound Name | Type | Target E3 Ligase | Notes |
|---|---|---|---|
| VH032 | Ligand | VHL | A commonly used VHL ligand in PROTAC development. acs.org |
| VHL Ligand 1 | Ligand | VHL | A ligand used in the development of hetero-PROTACs. nih.gov |
| VHL Ligand 2 | Ligand | VHL | Another ligand used in the development of hetero-PROTACs. nih.gov |
| AT1 | PROTAC | VHL | A PROTAC designed to degrade BRD4 with improved potency and selectivity. researchgate.net |
The mouse double minute 2 homolog (MDM2) is an E3 ubiquitin ligase that plays a critical role as a negative regulator of the p53 tumor suppressor. scienceopen.comnih.gov MDM2 targets p53 for ubiquitination and proteasomal degradation. scienceopen.com The discovery of small-molecule inhibitors, such as the nutlins, that block the MDM2-p53 interaction has enabled the recruitment of MDM2 for targeted protein degradation. scienceopen.comnih.gov
MDM2-based PROTACs offer a dual mechanism of action in cancer therapy: they can degrade a specific oncoprotein while simultaneously stabilizing p53 by preventing its degradation. nih.gov For instance, an MDM2-based PROTAC targeting BRD4 not only degraded the target protein but also led to p53 stabilization, resulting in potent anti-proliferative effects. nih.govnih.gov However, MDM2-recruiting degraders have generally been found to be less effective than those that recruit CRBN or VHL. scienceopen.com
Table 3: Examples of MDM2 Ligands and a Corresponding PROTAC This table is interactive. You can sort and filter the data.
| Compound Name | Type | Target E3 Ligase | Notes |
|---|---|---|---|
| Nutlin-3 | Ligand | MDM2 | A well-known inhibitor of the MDM2-p53 interaction. scienceopen.comnih.gov |
| RG7388 | Ligand | MDM2 | An MDM2 inhibitor used in the development of PROTACs. scienceopen.comnih.gov |
| Idasanutlin | Ligand | MDM2 | A nutlin analog used in PROTAC design. nih.gov |
| A1874 | PROTAC | MDM2 | A PROTAC that degrades BRD4 and stabilizes p53. nih.govnih.gov |
The inhibitor of apoptosis proteins (IAPs) are a family of proteins that, as their name suggests, regulate apoptosis. nih.govnih.gov Several members of the IAP family, including cellular IAP1 (cIAP1) and X-linked inhibitor of apoptosis protein (XIAP), possess E3 ligase activity due to the presence of a RING domain. nih.gov IAP-based PROTACs, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), have been developed using ligands that mimic the N-terminal tetrapeptide of the SMAC protein, a natural IAP antagonist. sigmaaldrich.comnih.gov
One of the first ligands used to recruit IAPs was methyl bestatin (B1682670) (MetBS), which binds to the BIR3 domain of cIAP1. nih.gov This led to the development of SNIPERs capable of degrading various target proteins. nih.gov A unique feature of some SNIPERs is their ability to induce self-ubiquitination and degradation of cIAP1, which can have synergistic therapeutic effects in certain cancers. nih.gov
Table 4: Examples of IAP Ligands and a Corresponding PROTAC This table is interactive. You can sort and filter the data.
| Compound Name | Type | Target E3 Ligase | Notes |
|---|---|---|---|
| Methyl bestatin (MetBS) | Ligand | cIAP1 | Binds to the BIR3 domain of cIAP1. nih.gov |
| Bestatin | Ligand | IAP | A non-specific ligand with multiple activities. google.com |
| AVPI | Peptide Ligand | IAPs | A tetrapeptide that binds to the BIR3 domains of IAPs. sigmaaldrich.com |
| SNIPER(ER)-87 | PROTAC | IAP | A SNIPER designed to degrade the estrogen receptor. nih.gov |
Discovery and Validation of Novel E3 Ubiquitin Ligases for Conjugate Application
Expanding the repertoire of E3 ligases available for PROTAC development is a key area of research. nih.gov The reliance on a small number of E3 ligases limits the range of proteins that can be targeted and can lead to acquired resistance through mutations in the recruited ligase. acs.orgnih.gov The human genome's vast number of E3 ligases presents a significant opportunity to overcome these limitations. lifesensors.com
Several strategies are being employed to discover and validate novel E3 ligases. One approach involves CRISPR-based screening methods. technologypublisher.com For example, a CRISPR-activation platform that boosts the expression of E3 ligases can be used to systematically screen for those capable of facilitating the degradation of a specific POI. technologypublisher.com This method led to the identification of FBXO22 as a novel E3 ligase that could be harnessed for targeted protein degradation. technologypublisher.com
Chemoproteomic approaches are also proving to be powerful tools for identifying new E3 ligase recruiters. nih.gov These methods can map reactive amino acid residues, such as cysteines, within hundreds of E3 ligases, providing a blueprint of potentially "ligandable" sites that can be targeted with covalent small molecules. nih.gov
Once a novel E3 ligase and a corresponding ligand are identified, a systematic workflow is necessary for validation. acs.org This includes confirming that the degradation of a POI is dependent on the novel E3 ligase and the proteasome. acs.org The use of negative controls, competition assays, and inhibitors of the ubiquitination pathway are essential to rigorously validate a new E3 ligase-ligand pair for PROTAC applications. acs.org
Strategies for Tissue-Specific E3 Ligase Recruitment
A major goal in the field of targeted protein degradation is to achieve tissue- or cell-type-specific degradation of a POI. This could significantly improve the therapeutic window of PROTACs by minimizing off-target effects in healthy tissues. One promising strategy to achieve this is to exploit the differential expression patterns of E3 ligases across various tissues. acs.orgbiopharmatrend.com
By identifying E3 ligases that are selectively expressed in a particular tissue or disease state, it may be possible to design PROTACs that are only active in the desired cells. biopharmatrend.com This requires a deep understanding of the tissue-specific expression of all E3 ligases, which can be achieved through comprehensive transcriptomic and proteomic analyses. biopharmatrend.com
Another approach involves the development of PROTACs that recruit transmembrane E3 ligases, such as RNF43 and ZNRF3. acs.org These ligases are involved in the degradation of cell surface receptors. By designing PROTACs that tether a target cell surface protein to a transmembrane E3 ligase, it is possible to induce its clearance from the cell membrane. acs.org This strategy could be particularly useful for targeting proteins that are difficult to access with conventional PROTACs that rely on intracellular E3 ligases.
Synthetic Methodologies for E3 Ligase Ligand Linker Conjugate Construction
Synthesis of E3 Ligase Ligand Building Blocks
The synthesis of the E3 ligase ligand is a foundational step in the construction of the conjugate. The choice of E3 ligase to be targeted dictates the specific ligand to be synthesized. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govfrontiersin.org
Cereblon (CRBN) Ligands:
Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933), pomalidomide (B1683931), and lenalidomide (B1683929). frontiersin.orgresearchgate.net These glutarimide-containing compounds are frequently used due to their established binding affinity for CRBN. researchgate.net The synthesis of these building blocks has been extensively documented.
For instance, a common route to pomalidomide involves the reaction of 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. tandfonline.com This multi-step process can yield pomalidomide with high purity. tandfonline.com Synthetic strategies for pomalidomide derivatives often involve alkylation or acylation of the aromatic amine, or a nucleophilic aromatic substitution (SNAr) on 4-fluorothalidomide. researchgate.netrsc.org
Table 1: Synthetic Routes to Pomalidomide Derivatives
| Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Alkylation | Pomalidomide, Alkyl Halide | Generally low nucleophilicity and chemoselectivity. | rsc.org |
| Acylation | Pomalidomide, Acylating Agent | Readily provides derivatives but adds polar surface area. | rsc.org |
von Hippel-Lindau (VHL) Ligands:
The synthesis of ligands for VHL often starts from hydroxyproline (B1673980) derivatives. thieme-connect.comresearchgate.net An efficient, optimized protocol for producing various VHL ligands in multigram quantities has been developed, highlighting the importance of these building blocks for the growing field of PROTACs. thieme-connect.com The synthesis often involves multiple steps, including the creation of key intermediates that can be further diversified. researchgate.net For example, a unified, five-step route for the preparation of VH032 and its analogue Me-VH032 in multigram quantities has been reported, demonstrating scalable synthetic approaches. researchgate.net
Linker Synthesis and Functionalization for Conjugation
The linker component of the conjugate plays a critical role in the efficacy of the final PROTAC molecule, influencing its physicochemical properties and the formation of a stable ternary complex. soton.ac.uknih.gov Linker design has evolved from simple alkyl and polyethylene (B3416737) glycol (PEG) chains to more sophisticated and rigid structures. soton.ac.uknih.gov
Common linker motifs include alkyl chains, PEG units, and more rigid structures like piperazines, piperidines, and alkynes. nih.gov The synthesis of these linkers involves creating bifunctional molecules with reactive handles at each end to allow for conjugation to the E3 ligase ligand and the POI ligand. enamine.net
Table 2: Common Linker Types and Their Characteristics
| Linker Type | Key Characteristics | Synthetic Accessibility | Reference |
|---|---|---|---|
| Alkyl Chains | Hydrophobic, chemically stable. | Synthetically accessible. | precisepeg.com |
| PEG Linkers | Hydrophilic, improve water solubility. | Versatile chemical modifications are possible. | precisepeg.combiochempeg.com |
Functionalization of the linker is crucial for the subsequent conjugation steps. broadpharm.com This typically involves introducing terminal functional groups such as amines, carboxylic acids, azides, or alkynes. broadpharm.commedchemexpress.com For example, a linker can be synthesized with a terminal amine for amide bond formation and a terminal azide (B81097) for click chemistry. nih.gov
Chemistries for Assembling E3 Ligase Ligand-linker Conjugates
The assembly of the E3 ligase ligand and the linker into a single conjugate is achieved through various robust and efficient chemical reactions. broadpharm.comrsc.org The choice of conjugation chemistry depends on the functional groups present on the ligand and the linker. broadpharm.com
Amide bond formation is one of the most common methods for connecting E3 ligase ligands and linkers. researchgate.net This reaction typically involves the coupling of a carboxylic acid on one component with an amine on the other, often facilitated by a coupling reagent like HATU or DCC. acs.orgresearchgate.net For example, a pomalidomide derivative with a free amine can be acylated by a linker containing a carboxylic acid. rsc.org This method is widely used due to the stability of the resulting amide bond. youtube.com
Esterification is another method used to form the conjugate, creating an ester linkage between the E3 ligase ligand and the linker. researchgate.netyoutube.com This involves the reaction of a carboxylic acid with an alcohol. While synthetically accessible, ester bonds may be more susceptible to hydrolysis in a biological environment compared to amide bonds.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for assembling PROTACs. rsc.org This reaction forms a stable triazole ring and is highly efficient and selective, proceeding under mild conditions. researchgate.net To utilize this method, the E3 ligase ligand is functionalized with an azide or an alkyne, and the linker is functionalized with the corresponding reactive partner. nih.govmedchemexpress.com The ease and reliability of click chemistry make it an attractive strategy for rapidly generating libraries of conjugates for screening. rsc.org
Purification and Characterization of E3 Ligase Ligand-linker Conjugates
After synthesis, the E3 ligase ligand-linker conjugate must be purified to remove unreacted starting materials, reagents, and byproducts. jshanbon.comaxplora.com Common purification techniques for small molecules include:
Chromatography: Techniques such as flash column chromatography, preparative high-performance liquid chromatography (HPLC), and supercritical fluid chromatography (SFC) are widely used to separate the desired product based on its physicochemical properties. jshanbon.comkdpharmagroup.comdupont.com
Crystallization/Recrystallization: This technique can be used to obtain highly pure crystalline solids. jshanbon.comprospectivedoctor.com
Extraction and Filtration: These methods are often used in the initial work-up to remove bulk impurities. jshanbon.comprospectivedoctor.com
Once purified, the structure and purity of the conjugate are confirmed using various analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the molecule. chemicalbook.com
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized conjugate. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. tandfonline.comchemicalbook.com
The rigorous purification and characterization of the E3 ligase ligand-linker conjugate are essential to ensure its quality and reliability for subsequent use in the assembly of the final PROTAC molecule.
Academic Research Applications of E3 Ligase Ligand Linker Conjugates
Interrogation of Protein Function and Cellular Pathways
E3 ligase ligand-linker conjugates are instrumental in creating chemical tools to probe the roles of specific proteins. By conjugating them to a ligand for a protein of interest, researchers can create a PROTAC that rapidly induces the protein's degradation. This "chemical knockdown" offers a powerful alternative to genetic methods like siRNA or CRISPR, providing acute temporal control over protein levels. nih.gov
This strategy allows for the detailed study of a protein's function within cellular pathways. For example, by observing the downstream consequences of degrading a specific kinase, researchers can elucidate its role in signaling cascades. Similarly, degrading a transcription factor and subsequently performing transcriptomic analysis can reveal the genes and pathways it regulates. The use of conjugates based on different E3 ligases (e.g., VHL vs. CRBN) can also help to understand any cell-type specific dependencies of the ubiquitin-proteasome machinery. nih.govnih.gov
Table 1: Example E3 Ligase Ligand-Linker Conjugates and Their Use in Creating Research Probes
| E3 Ligase Ligand-Linker Conjugate | E3 Ligase Target | Paired Target Ligand (Example) | Resulting PROTAC (Example) | Protein(s) Targeted for Degradation | Research Application |
| Pomalidomide-PEG1-C2-N3 | Cereblon (CRBN) | Palbociclib derivative | CP-10 | CDK6 | Interrogating the specific role of CDK6 in cell cycle progression. medchemexpress.com |
| (S,R,S)-AHPC based conjugate | Von Hippel-Lindau (VHL) | JQ1 | dBET1 | BRD2, BRD3, BRD4 | Studying the function of BET bromodomain proteins in gene transcription. |
| Nutlin-based conjugate | MDM2 | SARM (Selective Androgen Receptor Modulator) | Not specified | Androgen Receptor (AR) | Elucidating the function and regulation of the Androgen Receptor. nih.gov |
Target Validation Studies in Biological Systems
In drug discovery, confirming that the modulation of a specific protein will have a therapeutic effect is a critical step known as target validation. E3 ligase ligand-linker conjugates facilitate the rapid synthesis of degraders for novel or poorly characterized proteins, enabling their validation in relevant biological models.
By creating a PROTAC that degrades a potential drug target, researchers can mimic the effect of a therapeutic inhibitor and observe the resulting phenotype in cell culture or even in vivo models. For instance, the development of PROTACs against the BET family of proteins, using conjugates like thalidomide- or VHL-based linkers coupled to the BET ligand JQ1, has been pivotal in validating these proteins as oncology targets. nih.gov This approach is particularly valuable for proteins previously considered "undruggable" by conventional inhibitors, as PROTACs can target proteins that lack a functional active site. nih.gov The ability to generate matched control molecules, often by using an opposite stereoisomer of the E3 ligase ligand that does not bind, further strengthens these validation studies. nih.gov
Phenotypic Screening with E3 Ligase Ligand-linker Conjugate-Based Degraders
Phenotypic screening, where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype without prior knowledge of the target, is a powerful drug discovery paradigm. nih.gov Libraries of E3 ligase ligand-linker conjugates can be used to generate corresponding libraries of PROTACs. digitellinc.com These degrader libraries can then be used in phenotypic screens to identify compounds that, for example, induce apoptosis in cancer cells or reduce inflammation in immune cells.
This approach was fundamental to understanding the mechanism of thalidomide (B1683933) and its analogues (IMiDs), whose therapeutic effects were discovered through phenotypic observations long before their target, CRBN, was identified. nih.gov Modern strategies involve creating diverse PROTAC libraries by combining various E3 ligase ligand-linker modules with a range of target-binding warheads. A subsequent hit from a phenotypic screen can then be deconvoluted using proteomic methods to identify which protein's degradation is responsible for the observed phenotype, thereby uncovering novel therapeutic targets and pathways. nih.gov
Mechanistic Studies of Ubiquitin-Proteasome System Dynamics
E3 ligase ligand-linker conjugates serve as sophisticated chemical probes to investigate the fundamental biology of the ubiquitin-proteasome system (UPS). nih.gov The UPS is a complex cascade involving hundreds of E3 ligases, and our understanding of their specific roles and regulation is incomplete. nih.gov By creating PROTACs with ligands for different E3 ligases (e.g., VHL, CRBN, cIAP1, MDM2), researchers can study how recruiting distinct ligases affects the efficiency, speed, and selectivity of protein degradation. researchgate.net
These tools help answer key mechanistic questions, such as:
How does the geometry of the ternary complex (E3 ligase-PROTAC-Target) influence ubiquitination?
Does the choice of E3 ligase affect the type of ubiquitin chain that is built on the target protein?
How does the cellular expression level of a particular E3 ligase impact the efficacy of a given PROTAC? nih.gov
Studies using conjugates with varying linker lengths and compositions have also been crucial in demonstrating how the linker itself is a critical determinant of PROTAC activity, influencing the stability and conformation of the ternary complex. researchgate.netjenkemusa.com
Table 2: Common E3 Ligase Ligands Used in Conjugate Synthesis
| E3 Ligase Ligand Class | E3 Ligase Recruited | Key Features |
| Thalidomide Analogues (Pomalidomide, Lenalidomide) | Cereblon (CRBN) | Most frequently used ligands; basis for many clinical-stage degraders. researchgate.netnih.gov |
| (S,R,S)-AHPC / VH032 Analogues | Von Hippel-Lindau (VHL) | High-affinity ligands; less prone to "molecular glue" effects, offering straightforward selectivity. nih.govnih.gov |
| Nutlin Analogues | MDM2 | One of the first non-peptidic small molecule ligands used in PROTACs. nih.govnih.gov |
| Bestatin (B1682670) / LCL161 Analogues | cIAP1 | Recruit the cellular inhibitor of apoptosis protein 1 for degradation. researchgate.netmedchemexpress.com |
Development of Chemical Probes for Protein Homeostasis Research
Beyond their role in creating degraders, E3 ligase ligand-linker conjugates are foundational for developing a wider array of chemical probes to study protein homeostasis. digitellinc.com For instance, conjugates can be synthesized with reactive moieties or photo-crosslinkers. These probes can be used in chemoproteomic experiments to covalently label interacting proteins, helping to map the cellular interactome of a specific E3 ligase or to identify "off-targets" of a particular PROTAC. nih.gov
Furthermore, fluorescently tagged E3 ligase ligand-linker conjugates can be used in cellular imaging studies to visualize the formation and subcellular localization of the ternary complex in real-time. This provides direct insight into the kinetics and spatial dynamics of induced protein degradation. These advanced chemical probes are essential for building a more detailed and dynamic picture of how the protein homeostasis network is regulated and how it can be manipulated for therapeutic benefit. glpbio.com
Based on a comprehensive search of available scientific and chemical literature, there is no specific information regarding a chemical compound named "E3 Ligase Ligand-linker Conjugate 88." This designation does not correspond to a known or published molecule within the field of targeted protein degradation or medicinal chemistry.
Therefore, it is not possible to generate an article that adheres to the provided outline focusing solely on this specific compound. The creation of content for the requested sections—such as its cellular permeability, ligand affinity, drug resistance mechanisms, linker chemistry, and alternative degradation pathways—would require fabricating data and research findings, which is contrary to the principles of scientific accuracy.
The field of study concerning E3 ligase ligand-linker conjugates is broad, with many individual compounds identified by specific chemical names or different numerical designations. However, "this compound" does not appear to be one of them.
Advanced Methodological Approaches in E3 Ligase Ligand Linker Conjugate Research
Proteomic Strategies for Deeper Mechanistic InsightsProteomics offers a global view of the cellular response to a degrader molecule, providing deep mechanistic insights. Affinity purification followed by mass spectrometry (AP-MS) can identify the interaction partners of an E3 ligase, revealing its native substrates and potential off-targets. Quantitative proteomic techniques can be used to confirm the selective degradation of the intended target protein and to identify any unintended protein level changes across the proteome. These methods are essential for verifying the selectivity of a degrader and understanding its broader biological consequences.
Compound and Protein List
| Name | Type |
| (S,R,S)-AHPC | VHL Ligand |
| ARV-825 | PROTAC |
| Brd4 | Target Protein |
| cIAP1 | E3 Ligase |
| CRBN (Cereblon) | E3 Ligase |
| dBET1 | PROTAC |
| JQ1 | BRD4 Ligand |
| MDM2 | E3 Ligase |
| Molibresib | BET Protein Ligand |
| MT-802 | PROTAC |
| MZ1 | PROTAC |
| Pomalidomide (B1683931) | CRBN Ligand |
| Thalidomide (B1683933) | CRBN Ligand |
| VHL (von Hippel-Lindau) | E3 Ligase |
Future Directions and Emerging Paradigms in E3 Ligase Ligand Linker Conjugate Science
Diversification of E3 Ligase Repertoire and Beyond
A significant limitation of the current PROTAC landscape is its reliance on a small number of E3 ligases, predominantly Cereblon (CRBN) and von Hippel-Lindau (VHL). researchgate.netnih.gov Over 90% of developed PROTACs recruit one of these two ligases. researchgate.net This dependency creates challenges, as not all target proteins can be effectively degraded using this limited toolkit, and potential resistance mechanisms, such as the inactivation of CRBN in certain cancers, can emerge. rsc.org Furthermore, since CRBN and VHL are broadly expressed, PROTACs recruiting them can exhibit off-target tissue effects. researchgate.net
The human genome encodes over 600 distinct E3 ligases, many of which exhibit tissue-specific or cell-type-specific expression patterns. nih.govresearchgate.net Harnessing this vast repertoire is a key future direction, as it could lead to degraders with improved selectivity and a wider therapeutic window. nih.gov Research is actively underway to discover and validate ligands for alternative E3 ligases. nih.govnih.gov Success has already been demonstrated with ligases such as MDM2, inhibitor of apoptosis proteins (IAPs), RNF114, DCAF16, and KEAP1, expanding the arsenal (B13267) of tools for TPD. nih.govtandfonline.com The development of platforms for the rapid screening and optimization of new E3 ligase ligands is crucial to unlocking this untapped potential. researchgate.netdigitellinc.com
| E3 Ligase | Recruiting Ligand Example | Potential Advantage | Reference |
|---|---|---|---|
| MDM2 (Mouse double minute 2 homolog) | Nutlin | Exploits a well-studied protein-protein interaction; potential in p53-wildtype cancers. | nih.govresearchgate.net |
| cIAP1 (Cellular inhibitor of apoptosis protein 1) | Bestatin-based ligands | Can induce synergistic effects by degrading both the target protein and the IAP itself. | rsc.org |
| RNF114 (RING-type zinc-finger protein 114) | Covalent ligands (e.g., based on CC-122) | Different substrate scope and potential for overcoming resistance to CRBN/VHL-based degraders. | nih.govtandfonline.com |
| KEAP1 (Kelch-like ECH-associated protein 1) | Covalent ligands | Offers an alternative ligase for targets not amenable to CRBN or VHL recruitment. | nih.gov |
| DCAF16 (DDB1-CUL4 associated factor 16) | Indisulam-based ligands | Provides another option within the DCAF family of substrate receptors. | nih.govtandfonline.com |
Development of Photo-Switchable E3 Ligase Ligand-linker Conjugates (PhotoPROTACs)
A major challenge in drug development is minimizing off-target toxicity. acs.org To address this, researchers are developing E3 ligase ligand-linker conjugates that can be activated with high spatiotemporal precision. One of the most innovative approaches is the creation of light-controlled PROTACs, often called PhotoPROTACs or PHOTACs (PHOtochemically TArgeting Chimeras). nih.govnih.gov These molecules incorporate photosensitive groups that regulate the conjugate's ability to form a productive ternary complex (E3 ligase-PROTAC-target protein). nih.gov
Two primary strategies are employed:
Photocaged PROTACs (pc-PROTACs) : A bulky, light-cleavable "caging" group is attached to a critical part of the molecule, rendering it inactive. nih.govimperial.ac.uk Upon irradiation with a specific wavelength of light, the cage is released, activating the degrader at the desired time and location. imperial.ac.uk This process is typically irreversible. acs.org
Photoswitchable PROTACs : These conjugates feature a linker containing a molecular switch, such as an azobenzene (B91143) moiety, that can reversibly change its conformation (e.g., from trans to cis) in response to different wavelengths of light. acs.org One isomer is active, able to bridge the E3 ligase and target protein, while the other is inactive due to an unfavorable spatial arrangement. acs.org This allows for the reversible on/off switching of protein degradation. acs.org
These light-activated technologies offer unparalleled control, transforming protein degraders into precise tools for biological research and potentially leading to therapies with significantly reduced side effects. nih.govimperial.ac.uk
| Strategy | Photosensitive Moiety | Mechanism | Targeted Protein Example | Reference |
|---|---|---|---|---|
| Photocaged (pc-PROTAC) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | Irreversible uncaging with light to release the active PROTAC. | BRD4 | nih.govnih.gov |
| Photoswitchable | ortho-F4-Azobenzene | Reversible trans-cis isomerization to switch PROTAC activity on and off. | FKBP12, BRD2/4 | acs.orgnih.gov |
| Photocaged (pc-PROTAC) | Diethylaminocoumarin (DEACM) | Irreversible uncaging with light to release the active PROTAC. | ERRα | nih.gov |
Targeting Non-Canonical Substrates and Cellular Entities
A key advantage of PROTAC technology is its potential to target proteins that have been historically considered "undruggable" by conventional small-molecule inhibitors. nih.gov Unlike inhibitors that require binding to a functional active site, PROTACs only need to bind transiently to any accessible surface crevice on the target protein to induce its degradation. nih.gov This opens the door to targeting a vast range of proteins that lack enzymatic activity, such as scaffolding proteins and transcription factors. nih.gov
Future research is pushing this paradigm even further by aiming at non-canonical substrates and cellular components:
Protein Aggregates : The accumulation of misfolded protein aggregates is a hallmark of many neurodegenerative diseases. Developing conjugates that can selectively target and clear these aggregates, such as Tau, is a promising therapeutic strategy that is difficult to achieve with traditional inhibitors. nih.gov
Transcription Factors (TFs) : Many TFs are potent drivers of cancer but are notoriously difficult to inhibit. By designing conjugates that bind to unique nucleic acid sequences recognized by a target TF, it may be possible to degrade them selectively, bypassing the need for a traditional small-molecule binder. nih.gov
Extracellular and Membrane Proteins : The standard UPS operates inside the cell, limiting conventional PROTACs to intracellular targets. To overcome this, new modalities are emerging, such as Lysosome-Targeting Chimeras (LYTACs), which link a target-binding moiety to a ligand that hijacks the lysosomal degradation pathway to eliminate extracellular and membrane-bound proteins. researchgate.net
These efforts are significantly expanding the scope of TPD, providing pathways to address diseases driven by proteins previously beyond pharmacological reach. nih.govresearchgate.net
Integration with Other Targeted Therapies and Chemical Biology Tools
E3 ligase ligand-linker conjugates are not only being developed as standalone therapeutics but also as components of integrated treatment strategies and as powerful chemical biology probes. nih.govacs.org Combining PROTACs with other therapies can lead to synergistic effects and overcome drug resistance. For instance, a PROTAC targeting a specific cyclin-dependent kinase (CDK) can be more effective than a simple kinase inhibitor, especially if the CDK has non-catalytic scaffolding functions. rsc.org In some cases, combining a PROTAC with a traditional inhibitor can result in enhanced anti-cancer activity. tandfonline.com
As research tools, these conjugates are invaluable for dissecting complex biological processes. nih.govnih.gov The ability to induce acute, reversible, and selective protein knockdown offers superior advantages over genetic methods like RNA interference or CRISPR, which can have longer-lasting and sometimes irreversible effects. nih.govnih.gov Scientists can use PROTACs to:
Rapidly deplete a specific protein to study the immediate cellular consequences.
Validate a protein as a drug target in a disease model. nih.gov
Dissect the function of individual subunits within large protein complexes, an advantage over inhibiting a single component which may not disrupt the entire complex. nih.gov
The integration of these molecules into broader therapeutic and research contexts highlights their versatility and their potential to accelerate both drug discovery and fundamental biological discovery. nih.govacs.org
Impact on Fundamental Understanding of Protein Homeostasis
The development of a diverse and sophisticated toolkit of E3 ligase ligand-linker conjugates is profoundly impacting our fundamental understanding of protein homeostasis (proteostasis). wiley.comslas.org Proteostasis is the complex network of processes that controls the concentration, conformation, and location of all proteins within a cell. nih.govwiley.com By providing a method to precisely manipulate protein levels, these conjugates act as chemical probes to explore the intricacies of the ubiquitin-proteasome system. nih.govslas.org
Research using these tools is helping to answer critical biological questions:
E3 Ligase Biology : How does the cell choose which E3 ligase to use for a specific substrate? What are the endogenous substrates for the hundreds of uncharacterized E3 ligases? nih.gov
Protein Turnover : How quickly are different proteins degraded and replaced? How do these rates change in response to cellular stress or disease?
Cellular Compensation : How does a cell respond to the acute loss of a specific protein? Do other proteins or pathways compensate for the loss? The use of proteomics to assess the cellular landscape after PROTAC treatment can reveal surprising new insights into protein-protein interactions and network resilience. nih.gov
By enabling the targeted degradation of virtually any intracellular protein, E3 ligase ligand-linker conjugates provide an unprecedented ability to perturb and study the cellular protein landscape, driving major discoveries in the fundamental processes that maintain cellular health. nih.govnih.gov
Q & A
Q. Q1. What is the functional role of E3 Ligase Ligand-Linker Conjugate 88 in PROTAC design, and how does its structure influence target protein degradation?
A1. this compound combines a Thalidomide-derived cereblon (CRBN) ligand with a linker, enabling recruitment of CRBN E3 ubiquitin ligase to form a ternary complex with the target protein and induce proteasomal degradation. The Thalidomide moiety binds CRBN with high affinity, while the linker length and chemistry (e.g., PEG units) modulate spatial flexibility and degradation efficiency. For example, shorter linkers may restrict ternary complex formation, whereas optimized linkers (e.g., PEG-based) enhance ubiquitination rates .
Q. Q2. What experimental methods are recommended to validate the binding affinity and specificity of Conjugate 88 to CRBN in vitro?
A2. Key methodologies include:
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) between Conjugate 88 and CRBN.
- Co-immunoprecipitation (Co-IP): Confirm CRBN recruitment in cell lysates treated with Conjugate 88.
- X-ray crystallography or Cryo-EM: Resolve ternary complex structures to assess linker-dependent spatial orientation .
- Cellular thermal shift assay (CETSA): Measure thermal stabilization of CRBN upon Conjugate 88 binding .
Q. Q3. How should researchers optimize linker length and composition when synthesizing PROTACs using Conjugate 88?
A3. Linker optimization involves:
- Structure-activity relationship (SAR) studies: Test PROTACs with varying linker lengths (e.g., PEG2 vs. PEG3) and rigidity (alkyl vs. aryl linkers).
- Molecular dynamics (MD) simulations: Predict ternary complex stability and ubiquitination efficiency.
- Degradation assays: Compare DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) in target-positive vs. negative cell lines .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in degradation efficiency data when using Conjugate 88 across different cell lines or target proteins?
A4. Discrepancies may arise due to:
- Cell type-specific E3 ligase expression: Quantify CRBN levels via Western blot or qPCR; low CRBN expression reduces degradation efficacy.
- Off-target binding: Use proteome-wide mass spectrometry (e.g., thermal proteome profiling) to identify non-target interactions.
- Linker instability: Perform HPLC-MS to verify linker integrity under physiological conditions .
- Competitive inhibitors: Screen for endogenous ligands (e.g., IKZF1/3) that compete with Conjugate 88 for CRBN binding .
Q. Q5. What strategies can be employed to enhance the proteolytic targeting specificity of PROTACs derived from Conjugate 88?
A5. Approaches include:
- Bifunctional linker design: Incorporate substrate-specific recognition motifs (e.g., phosphorylation-sensitive groups) to restrict ternary complex formation to target-positive cells.
- Conditional activation: Use photo-labile or pH-sensitive linkers to spatially control PROTAC activity.
- CRBN engineering: CRISPR/Cas9-mediated introduction of CRBN mutants with enhanced affinity for Conjugate 88 .
Q. Q6. How can researchers systematically analyze ubiquitination kinetics and off-target effects in PROTACs utilizing Conjugate 88?
A6. Utilize:
- Time-resolved ubiquitination assays: Monitor polyubiquitin chain formation via Western blot (anti-ubiquitin antibodies) or fluorescent probes.
- Global proteomics: Perform tandem mass tag (TMT)-based quantitative proteomics to identify non-target proteins degraded post-treatment.
- Ternary complex stability assays: Use NanoBRET or FRET to measure complex dissociation rates in live cells .
Methodological Considerations
Q. Q7. What analytical techniques are critical for characterizing the purity and stability of Conjugate 88 during PROTAC synthesis?
A7. Essential techniques include:
- Reverse-phase HPLC: Assess purity (>95% required for in vitro studies).
- High-resolution mass spectrometry (HRMS): Confirm molecular weight and linker integrity.
- Nuclear magnetic resonance (NMR): Validate linker conjugation sites (e.g., 1H/13C-NMR for PEG unit confirmation).
- Stability testing: Incubate Conjugate 88 in PBS or serum at 37°C for 24–72 hours and re-analyze via HPLC .
Q. Q8. How should researchers design controls to distinguish CRBN-dependent degradation from nonspecific effects in PROTAC experiments?
A8. Controls should include:
- CRBN knockout cells: Validate degradation loss in CRBN−/− lines.
- Competitive inhibition: Co-treat with excess free Thalidomide to block Conjugate 88-CRBN binding.
- Non-degradative analogs: Use PROTACs with inactivated E3 ligase-binding moieties (e.g., Thalidomide analogs lacking the CRBN-binding phthalimide ring) .
Data Interpretation and Validation
Q. Q9. What statistical methods are recommended for analyzing dose-response data in PROTAC degradation assays using Conjugate 88?
A9. Apply:
Q. Q10. How can researchers validate the in vivo efficacy of PROTACs derived from Conjugate 88 while minimizing off-target toxicity?
A10. Strategies involve:
- Pharmacokinetic (PK) profiling: Measure plasma half-life, tissue distribution, and metabolite formation via LC-MS/MS.
- Xenograft models: Use CRBN-humanized mice to avoid species-specific ligand incompatibility.
- Toxicity screens: Assess hematological and organ-specific toxicity through histopathology and serum biomarkers (e.g., ALT/AST for liver function) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
